2,6-Bis(phenylsulfanyl)pyridine

Description

Structural Characterization of 2,6-Bis(phenylsulfanyl)pyridine

Molecular Geometry and Crystallographic Analysis

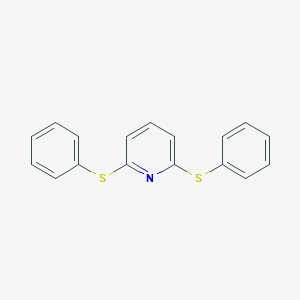

The molecular structure of this compound consists of a pyridine core with two phenylsulfanyl (-S-C$$6$$H$$5$$) substituents at the 2- and 6-positions (Figure 1). The compound crystallizes in the monoclinic space group P21/c with lattice parameters a = 10.489 Å , b = 12.092 Å , c = 18.496 Å , and β = 94.78° . The pyridine ring adopts a nearly planar conformation, with dihedral angles between the pyridine and phenyl rings ranging from 65.2° to 72.5° , indicative of moderate steric hindrance.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular formula | C$${17}$$H$${13}$$NS$$_{2}$$ |

| Molecular weight (g/mol) | 295.4 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell volume (ų) | 2337.7 |

| Density (g/cm³) | 1.32 |

The sulfur atoms exhibit bond lengths of 1.76–1.78 Å with the pyridine carbon atoms, consistent with typical C-S single bonds. Intermolecular interactions, such as C–H···π and C–H···S contacts, stabilize the crystal packing, contributing to a layered supramolecular architecture.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$^1$$H NMR spectrum (CDCl$$_3$$, 400 MHz) displays distinct signals for the pyridine and phenyl protons:

- Pyridine protons : A doublet at δ 6.44 ppm (2H, J = 7.2 Hz) and a triplet at δ 7.10 ppm (1H, J = 7.2 Hz).

- Phenyl protons : Multiplets at δ 7.30–7.32 ppm (6H) and δ 7.48–7.50 ppm (4H).

The $$^{13}$$C NMR spectrum confirms the connectivity, with signals at δ 158.7 ppm (pyridine C-N), δ 139.2 ppm (C-S), and δ 126.8–130.3 ppm (aromatic carbons).

Infrared (IR) Spectroscopy

Key IR absorptions include:

Properties

Molecular Formula |

C17H13NS2 |

|---|---|

Molecular Weight |

295.4g/mol |

IUPAC Name |

2,6-bis(phenylsulfanyl)pyridine |

InChI |

InChI=1S/C17H13NS2/c1-3-8-14(9-4-1)19-16-12-7-13-17(18-16)20-15-10-5-2-6-11-15/h1-13H |

InChI Key |

SKZQLYFDVFCNHA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC2=NC(=CC=C2)SC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC(=CC=C2)SC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Differences :

- Electronic Effects: -SPh groups are stronger electron donors than -SCH₃ but less donating than oxazoline rings in Py-box .

- Steric Profile : The bulkier -SPh substituents in this compound may hinder metal coordination compared to smaller groups in analogs like PT-SCH₃.

Physicochemical Properties

Comparative data on thermal stability, solubility, and electronic properties:

- Melting Points :

- Solubility: PT-SCH₃: Soluble in low-polarity solvents (e.g., chloroform) due to -SCH₃ groups . 2,6-Bis(phenylthiomethyl)pyridine (): Moderate solubility in acetonitrile and ethanol, influenced by -SPh groups.

- LogP Values :

Photophysical and Spectroscopic Behavior

- Fluorescence Properties: PT-SCH₃: Exhibits excitation/emission maxima at 350/420 nm in solvents of varying polarity . 2,6-Bis(1-azaazulen-2-yl)pyridine: Shows intense emission in H₂SO₄ (quantum yield >10%) due to protonation-enhanced conjugation .

- UV-Vis Absorption :

- Py-box: Absorption bands at 270–300 nm attributed to π→π* transitions in oxazoline rings .

Preparation Methods

Solvent and Base Effects

Temperature and Reaction Time

Comparative Performance

Applications and Derivative Synthesis

2,6-Bis(phenylsulfanyl)pyridine serves as a precursor for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.